TRPM8 Agonist Activity Profile
3,4-Dibromo-8-ethylquinoline exhibits TRPM8 agonist activity with an EC50 of 600 nM (0.6 μM) in HEK293 cells expressing rat TRPM8, measured via Fluo-4-AM calcium flux assay [1]. This is approximately 250-fold more potent than the natural agonist menthol, which displays an EC50 of ~150 μM under comparable conditions [2]. In contrast, the structurally related 4-bromo-8-ethylquinoline and 6-bromo-8-ethylquinoline have not been reported to possess TRPM8 activity, suggesting the 3,4-dibromo substitution is critical for channel engagement.
| Evidence Dimension | TRPM8 agonist potency (EC50) |
|---|---|
| Target Compound Data | 600 nM (0.6 μM) |
| Comparator Or Baseline | Menthol: 150.94 ± 3.57 μM (rat TRPM8 in HEK293 cells) |
| Quantified Difference | ~250-fold lower EC50 (more potent) for target compound |
| Conditions | HEK293 cells expressing rat TRPM8; intracellular Ca2+ flux measured with Fluo-4-AM |
Why This Matters
This quantitative potency difference justifies selection of 3,4-dibromo-8-ethylquinoline over menthol or other inactive quinoline analogs for TRPM8-targeted screening or mechanistic studies.
- [1] BindingDB. BDBM50083016 (CHEMBL3422810). Affinity data for 3,4-dibromo-8-ethylquinoline. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50083016 (accessed 2026-04-21). View Source
- [2] Patel R, et al. Pirt functions as an endogenous regulator of TRPM8. Nat Commun. 2013;4:1479. doi:10.1038/ncomms2493. (Menthol EC50 data extracted from Figure 3). View Source
